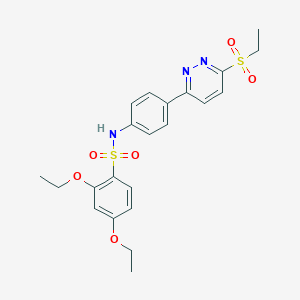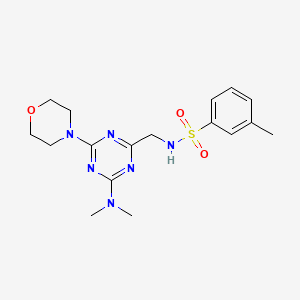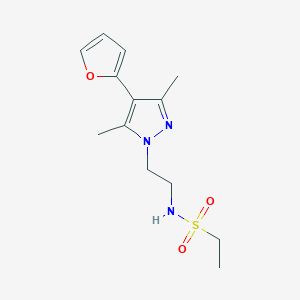![molecular formula C14H8ClF3N2OS B2481530 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride CAS No. 1803595-33-6](/img/structure/B2481530.png)
3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Fluorinated fused-ring pyrazoles, similar to the compound you mentioned, may also possess medicinally useful properties .
Synthesis Analysis
The synthesis of pyrazoles often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a new tricyclic, trifluoromethylated indenopyrazole was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .Molecular Structure Analysis
Pyrazoles have a simple doubly unsaturated five-membered heterocyclic aromatic ring structure comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The exact molecular structure of the compound you mentioned would require more specific information or computational analysis.Chemical Reactions Analysis
The chemical reactions involving pyrazoles can be quite diverse, depending on the substituents present on the pyrazole ring. For example, 3-(Trifluoromethyl)pyrazoles can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Aplicaciones Científicas De Investigación
Agrochemical Applications
Pyrazoles, including the compound , have potential applications in the agrochemical industry . They are often used as pesticides . Trifluoromethylpyridines, a related group of compounds, are also widely used in the protection of crops from pests .
Medicinal Chemistry
In the field of medicinal chemistry, pyrazoles are used in the development of anti-inflammatory medications . They also have potential applications as antitumor drugs .
Antibacterial Properties
Some pyrazole derivatives have been found to possess antibacterial properties , which could potentially be applied in the development of new antibiotics.
Anti-inflammatory Properties
Pyrazoles are also known for their anti-inflammatory properties . This makes them useful in the development of drugs to treat conditions such as arthritis and other inflammatory diseases.
Anticancer Properties
The anticancer properties of pyrazoles make them a focus of research in the development of new treatments for various types of cancer.
Analgesic Properties
Some pyrazole derivatives have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain relief medications.
Anticonvulsant Properties
Pyrazoles have been found to possess anticonvulsant properties , which could potentially be applied in the treatment of conditions such as epilepsy.
Herbicidal Properties
In addition to their use as pesticides, pyrazoles also have herbicidal properties . This makes them useful in the control of unwanted plant growth.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various receptors and enzymes in the body .
Mode of Action
Pyrazoles, a class of compounds to which this molecule belongs, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazoles have been found to influence a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Similar compounds have been found to inhibit the growth of certain types of cells and have potential applications in the treatment of various diseases .
Direcciones Futuras
The field of pyrazole research is vibrant, with many compounds finding use in the treatment of diseases . Fluorine substitution has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability . Future research may continue to explore these and other modifications to improve the properties of pyrazole compounds.
Propiedades
IUPAC Name |
3-methyl-1-[3-(trifluoromethyl)phenyl]thieno[2,3-c]pyrazole-5-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2OS/c1-7-10-6-11(12(15)21)22-13(10)20(19-7)9-4-2-3-8(5-9)14(16,17)18/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSHNZHKXOFAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)Cl)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481450.png)
![1,3-Dimethyl-8-(3-prop-2-enyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2481451.png)


![1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone](/img/no-structure.png)

![5-Bromo-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2481456.png)

![(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2481459.png)


![5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid](/img/structure/B2481465.png)
![{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}(2,5-dimethoxy phenyl)amine](/img/structure/B2481469.png)